Cas no 26431-52-7 (ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate)
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
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- MDL: MFCD18633627
- Inchi: InChI=1S/C9H9F3O3/c1-3-14-8(13)7-5(2)15-4-6(7)9(10,11)12/h4H,3H2,1-2H3
- InChI Key: RQRLSFQHDQTZEF-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C)OC=C1C(F)(F)F
Computed Properties
- Exact Mass: 222.05037
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 39.44
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003833-250mg |
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 250mg |
$312.84 | 2023-09-02 | |
| Alichem | A159003833-1g |
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 1g |
$878.01 | 2023-09-02 | |
| Chemenu | CM379158-1g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95%+ | 1g |
$775 | 2024-07-28 | |
| Enamine | EN300-344283-0.05g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 0.05g |
$174.0 | 2023-09-03 | |
| Enamine | EN300-344283-0.1g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 0.1g |
$257.0 | 2023-09-03 | |
| Enamine | EN300-344283-0.25g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 0.25g |
$367.0 | 2023-09-03 | |
| Enamine | EN300-344283-0.5g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 0.5g |
$579.0 | 2023-09-03 | |
| Enamine | EN300-344283-1.0g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-344283-2.5g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 2.5g |
$1454.0 | 2023-09-03 | |
| Enamine | EN300-344283-5.0g |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate |
26431-52-7 | 95% | 5.0g |
$2152.0 | 2023-02-22 |
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate Suppliers
ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
Introduction to Ethyl 2-Methyl-4-(Trifluoromethyl)furan-3-Carboxylate (CAS No. 26431-52-7)
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, identified by its CAS number 26431-52-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of esters derived from furan carboxylic acids, featuring a unique structural framework that makes it valuable for various synthetic applications. The presence of both methyl and trifluoromethyl groups enhances its reactivity and potential utility in the development of novel chemical entities.
The molecular structure of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate consists of a furan ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, esterified at the 3-position with an ethyl group. This configuration imparts distinct electronic properties, making it a versatile intermediate in organic synthesis. The trifluoromethyl group, in particular, is known for its ability to influence metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate has garnered attention in the pharmaceutical industry due to its potential applications in the synthesis of bioactive molecules. Researchers have explored its utility as a building block for more complex structures, leveraging its reactivity to introduce functional groups that enhance pharmacological properties. For instance, studies have demonstrated its role in the synthesis of inhibitors targeting various biological pathways, including those involved in inflammation and cancer.
One of the most compelling aspects of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate is its compatibility with modern synthetic methodologies. Advances in catalytic processes have enabled more efficient and scalable production of this compound, making it more accessible for industrial applications. Additionally, its stability under various reaction conditions allows for diverse synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions, which are essential for constructing complex molecular architectures.
The trifluoromethyl group is a key feature that distinguishes ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate from other furan derivatives. This substituent is widely recognized for its ability to improve the pharmacokinetic properties of drug candidates, including solubility, metabolic stability, and lipophilicity. Consequently, compounds incorporating trifluoromethyl groups have shown enhanced efficacy and reduced side effects in preclinical and clinical studies. The incorporation of this moiety into drug molecules has been a cornerstone of medicinal chemistry innovation over the past few decades.
Recent research has also highlighted the role of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics of furan derivatives through substituent effects offers new possibilities for developing advanced materials with improved performance.
The synthesis of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate typically involves multi-step reactions starting from readily available furan derivatives. Common synthetic routes include Friedel-Crafts acylation followed by esterification or direct functionalization using trifluoromethylation reagents. These methods benefit from well-established protocols and high yields, ensuring that the compound can be produced reliably on both laboratory and industrial scales.
In conclusion, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS No. 26431-52-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in chemical synthesis is likely to grow further.
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